molecular formula C9H16N2O B13532859 2,8-Diazaspiro[5.5]undecan-3-one

2,8-Diazaspiro[5.5]undecan-3-one

Katalognummer: B13532859
Molekulargewicht: 168.24 g/mol
InChI-Schlüssel: UHCNRACOOIGVSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two nitrogen atoms within a bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

2,8-Diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,9-Diazaspiro[5.5]undecan-3-one: Similar in structure but with different substitution patterns.

    1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with potential medicinal applications.

    1,3-Dioxaspiro[5.5]undecane: Contains oxygen atoms in the spirocyclic framework.

Uniqueness

2,8-Diazaspiro[5.5]undecan-3-one is unique due to its specific nitrogen positioning within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H16N2O

Molekulargewicht

168.24 g/mol

IUPAC-Name

2,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C9H16N2O/c12-8-2-4-9(7-11-8)3-1-5-10-6-9/h10H,1-7H2,(H,11,12)

InChI-Schlüssel

UHCNRACOOIGVSF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(=O)NC2)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.